molecular formula C22H31N5O7 B12375538 Me-Tet-PEG4-COOH

Me-Tet-PEG4-COOH

Número de catálogo: B12375538
Peso molecular: 477.5 g/mol
Clave InChI: UEWCOLSWCISPDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG4-COOH involves the incorporation of a tetrazine group into a PEG chain. The general synthetic route includes:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.

    Tetrazine Introduction: The tetrazine group is introduced through a reaction with a tetrazine-containing reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

Me-Tet-PEG4-COOH primarily undergoes:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Me-Tet-PEG4-COOH has a wide range of applications in scientific research, including:

Mecanismo De Acción

Me-Tet-PEG4-COOH exerts its effects through the following mechanisms:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Me-Tet-PEG4-COOH is unique due to its specific tetrazine group, which allows for highly selective iEDDA reactions with TCO-containing compounds. This specificity makes it particularly useful in bioconjugation applications where targeted chemical bonding is essential .

Actividad Biológica

Me-Tet-PEG4-COOH is a compound that has garnered attention in the field of drug delivery and bioconjugation due to its unique structural properties and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazine moiety linked to a polyethylene glycol (PEG) chain consisting of four units. The carboxylic acid group at one end enhances its solubility in aqueous environments and facilitates conjugation with various biomolecules. The tetrazine group allows for bioorthogonal reactions, particularly with trans-cyclooctene (TCO) derivatives, enabling targeted drug delivery.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to engage in bioorthogonal reactions. This property is crucial for selective targeting in therapeutic applications:

  • Bioorthogonal Chemistry : this compound can undergo inverse electron demand Diels-Alder reactions with TCO-containing compounds, allowing for precise labeling and delivery of therapeutic agents to specific cells or tissues .
  • Controlled Release : The PEG component contributes to a controlled release profile, which is beneficial for maintaining therapeutic concentrations over extended periods while minimizing side effects .

Applications in Drug Delivery

This compound has been utilized in various drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs):

  • Antibody-Drug Conjugates : By linking cytotoxic drugs to antibodies via this compound, researchers can enhance the specificity of drug delivery to cancer cells while reducing systemic toxicity . This approach has shown promise in targeting tumors effectively while sparing normal tissues.

Research Findings and Case Studies

Several studies have investigated the efficacy and biological activity of this compound in different contexts:

StudyFindingsApplications
Demonstrated effective intracellular delivery of cytotoxic agents using peptide-guided transport systems that incorporate PEG linkers.Cancer therapy targeting NSCLC cells.
Evaluated the use of DOTA-PEG4-LLP2A for targeted PET imaging and radiotherapy, highlighting the role of PEG linkers in enhancing tumor accumulation.Imaging and treatment of metastatic melanoma.
Explored the reactivity of this compound with TCO-containing compounds, confirming its utility in bioorthogonal labeling.Development of targeted therapeutics through bioorthogonal chemistry.

Propiedades

Fórmula molecular

C22H31N5O7

Peso molecular

477.5 g/mol

Nombre IUPAC

3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H31N5O7/c1-17-24-26-22(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-31-10-12-33-14-15-34-13-11-32-9-7-21(29)30/h2-5H,6-16H2,1H3,(H,23,28)(H,29,30)

Clave InChI

UEWCOLSWCISPDS-UHFFFAOYSA-N

SMILES canónico

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.